molecular formula C24H42N4O3 B12772874 Nks7lvn2AL CAS No. 401601-07-8

Nks7lvn2AL

Cat. No.: B12772874
CAS No.: 401601-07-8
M. Wt: 434.6 g/mol
InChI Key: QVOGBBWMRBXMPM-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nks7lvn2AL (CAS No. 674792-07-5) is a synthetic organic compound with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.31 g/mol. Its structural features include a tertiary butyl group, a methoxy-nitrobenzene moiety, and an amine-alcohol backbone, as inferred from its synthesis protocol involving potassium carbonate in N,N-dimethylformamide (DMF) at 100°C for 72 hours . Key physicochemical and pharmacological properties include:

  • Lipophilicity: Consensus log Po/w of 1.39, indicating moderate hydrophobicity.
  • Solubility: Classified as "very soluble" (4.86–6.26 mg/mL in aqueous solutions) based on ESOL and Ali models .
  • Synthetic Accessibility: Score of 2.28, suggesting moderate ease of synthesis .

Properties

CAS No.

401601-07-8

Molecular Formula

C24H42N4O3

Molecular Weight

434.6 g/mol

IUPAC Name

N-[(2S)-1-[5-(6-aminohexylamino)pentylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]butanamide

InChI

InChI=1S/C24H42N4O3/c1-2-10-23(30)28-22(19-20-11-13-21(29)14-12-20)24(31)27-18-9-5-8-17-26-16-7-4-3-6-15-25/h11-14,22,26,29H,2-10,15-19,25H2,1H3,(H,27,31)(H,28,30)/t22-/m0/s1

InChI Key

QVOGBBWMRBXMPM-QFIPXVFZSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN

Canonical SMILES

CCCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCCCCCNCCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves several steps, starting with the preparation of intermediate compounds. The process typically includes:

    Formation of the amide bond: This is achieved by reacting an amine with a carboxylic acid derivative under controlled conditions.

    Introduction of the hydroxyl group: This step involves the selective hydroxylation of an aromatic ring.

    Coupling reactions: These are used to link the various functional groups together, often employing catalysts to enhance the reaction efficiency.

Industrial Production Methods

In an industrial setting, the production of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE is scaled up using large reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the production costs. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions within the desired parameters.

Chemical Reactions Analysis

Types of Reactions

N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide bond can be reduced to an amine under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the amide bond produces an amine.

Scientific Research Applications

N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-((1S)-1-((5-((6-AMINOHEXYL)AMINO)PENTYL)CARBAMOYL)-2-(4-HYDROXYPHENYL)ETHYL)BUTANAMIDE involves its interaction with specific molecular targets within cells. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. This can lead to changes in cellular behavior, such as altered gene expression or enzyme activity.

Comparison with Similar Compounds

Key Observations :

  • This compound exhibits balanced lipophilicity compared to Analog 1 (more hydrophobic) and Analog 2 (more hydrophilic), which may enhance its oral bioavailability .
  • Its lower topological polar surface area (TPSA) relative to Analog 2 correlates with improved BBB penetration, a critical advantage for central nervous system (CNS)-targeted therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.